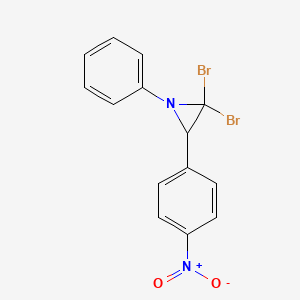
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that belongs to the pyrrolone family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one can be achieved through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This method provides a high yield under mild reaction conditions . Another method involves the cyclization of α-amino ynones, which also results in the formation of pyrrolone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolone derivatives.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various pyrrolone and pyrrolidine derivatives, which have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
5-Methoxy-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets and pathways. It acts as a free radical scavenger and antioxidant, protecting cells from oxidative stress. It also inhibits specific enzymes and pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methoxy-1,2-dihydro-3H-pyrrol-3-one include:
Isatin: Known for its anticancer and antiviral activities.
Isatisine: Exhibits antimicrobial properties.
Fascaplysin: A marine-derived compound with anticancer properties.
Tryptanthrin: Known for its anti-inflammatory and antimicrobial activities.
Duocarmycin: A potent anticancer agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of biological activities and its potential for use in a wide range of applications, from medicinal chemistry to industrial materials .
Propiedades
Número CAS |
92233-25-5 |
|---|---|
Fórmula molecular |
C5H7NO2 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
5-methoxy-1,2-dihydropyrrol-3-one |
InChI |
InChI=1S/C5H7NO2/c1-8-5-2-4(7)3-6-5/h2,6H,3H2,1H3 |
Clave InChI |
YIUSKSXXTQJWHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




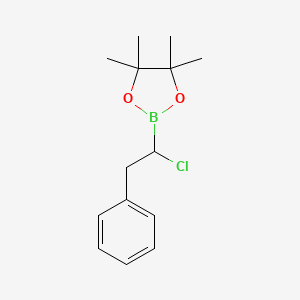
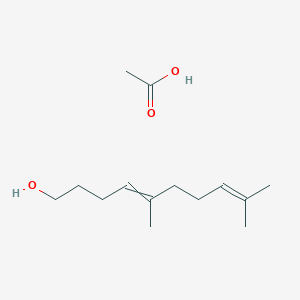
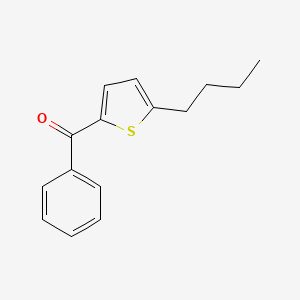
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
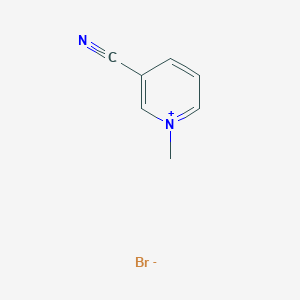
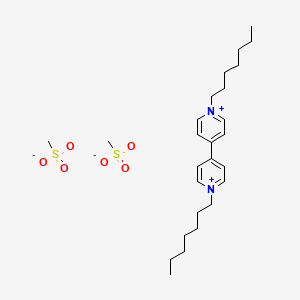
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
